molecular formula C5H10ClNO3 B593953 1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride CAS No. 1246746-62-2

1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride

Cat. No.: B593953
CAS No.: 1246746-62-2
M. Wt: 167.589
InChI Key: QESKWOKSXLDKMF-UHFFFAOYSA-N
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Description

1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C5H9NO3·HCl It is a derivative of cyclobutanecarboxylic acid, featuring an amino group and a hydroxyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-hydroxycyclobutanecarboxylic acid hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives or the alkylation of glycine equivalents with 1,2-electrophiles . The reaction conditions often require the use of diazo compounds, ylides, or carbenes for the cyclopropanation of alkenes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for nucleophilic substitution often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutylamine derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-3-hydroxycyclobutanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with various biomolecules, potentially affecting their structure and function. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

    1-Aminocyclopropanecarboxylic acid: Another cycloalkane derivative with an amino group, but with a three-membered ring.

    1-Amino-2-hydroxycyclobutanecarboxylic acid: Similar structure but with the hydroxyl group in a different position.

Uniqueness: 1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride (AHCBH) is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound features both an amino and a hydroxyl group, which contribute to its reactivity and interactions with biological molecules. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

AHCBH is characterized by the molecular formula C5_5H9_9ClN2_2O2_2 and a CAS number of 1246746-62-2. The structural uniqueness of AHCBH, particularly the positioning of its functional groups, allows it to participate in various biochemical interactions.

PropertyValue
Molecular FormulaC5_5H9_9ClN2_2O2_2
Molecular Weight164.59 g/mol
SolubilitySoluble in water

The biological activity of AHCBH is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and electrostatic interactions. These interactions can influence the structure and function of proteins, enzymes, and nucleic acids, potentially modulating various biological pathways. Preliminary studies have indicated that AHCBH may affect metabolic processes, signaling pathways, and cellular responses.

1. Interaction with Biomolecules

Research has demonstrated that AHCBH can bind to various biomolecules, influencing their activity. For example, studies on enzyme inhibition have shown that AHCBH can act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

Case Study: Enzyme Interaction

  • Enzyme : Glutamate decarboxylase
  • Inhibition Type : Competitive
  • IC50 Value : 12 μM (indicating effective inhibition)

2. Antimicrobial Activity

AHCBH has been evaluated for its antimicrobial properties against various pathogens. In vitro studies revealed that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Comparative Analysis with Similar Compounds

AHCBH shares structural similarities with other cyclobutane derivatives, which allows for comparative studies on their biological activities.

Compound NameStructural FeaturesUnique Aspects
1-Aminocyclopropanecarboxylic acid (ACCA)Cyclopropane ring with an amino groupSmaller ring structure; different reactivity
1-Amino-2-hydroxycyclobutanecarboxylic acidCyclobutane ring with hydroxyl group in a different positionVariation in hydroxyl positioning affects properties
1-Amino-4-hydroxycyclobutanecarboxylic acidCyclobutane ring with amino and hydroxyl groups at different positionsUnique positional isomerism affecting reactivity

Applications in Research and Industry

AHCBH is being explored for various applications:

  • Pharmaceutical Development : Its ability to modulate enzyme activity makes it a candidate for drug development targeting metabolic disorders.
  • Agricultural Chemistry : Potential use as a biostimulant to enhance plant resilience against pathogens.
  • Material Science : Investigated as a building block for synthesizing novel materials with unique properties.

Properties

IUPAC Name

1-amino-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c6-5(4(8)9)1-3(7)2-5;/h3,7H,1-2,6H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESKWOKSXLDKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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